molecular formula C22H22N4O3 B2946945 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide CAS No. 1797072-29-7

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide

Cat. No. B2946945
CAS RN: 1797072-29-7
M. Wt: 390.443
InChI Key: HPZITJHLJBZUTB-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide, also known as MPT0B390, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of various types of cancer.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study describes an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. This compound demonstrated high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Synthesis and Antimicrobial Evaluation

Another research effort focused on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds showed significant activity against various microbial species, indicating potential as antimicrobial agents (Gul et al., 2017).

Potent M1 Selective Muscarinic Agonist

Research on the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine revealed its utility in creating potent antimicrobials and muscarinic agonists, indicating its relevance in developing treatments for conditions modulated by muscarinic receptors (Kumar et al., 2007).

DNA Binding and Biological Activity

A study on the synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety explored their interaction with SS-DNA. These compounds demonstrated antimicrobial and anti-cancer activities, highlighting their potential in therapeutic applications (Farghaly et al., 2020).

NK-1 Receptor Antagonism for Chronic Disorders

Structural optimization of morpholine acetal human NK-1 receptor antagonists led to the discovery of compounds with potent, long-acting antagonistic properties. These findings suggest potential applications in treating chronic disorders related to the actions of Substance P (Hale et al., 1998).

properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-25-21(27)11-10-20(24-25)18-4-2-3-5-19(18)23-22(28)16-6-8-17(9-7-16)26-12-14-29-15-13-26/h2-11H,12-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZITJHLJBZUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide

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